molecular formula C8H11ClN2O2S B050780 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride CAS No. 720720-96-7

5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride

Cat. No.: B050780
CAS No.: 720720-96-7
M. Wt: 234.7 g/mol
InChI Key: ZWIYEBIMFPQYDI-UHFFFAOYSA-N
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Description

5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C8H11ClN2O2S and its molecular weight is 234.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Anticoagulant Activity : A study explored the use of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine as a binding element in non-amidine factor Xa inhibitors, suitable for orally available anticoagulants. The compound displayed potent anti-factor Xa activity and extended prothrombin time in rats, suggesting potential as an anticoagulant (Haginoya et al., 2004).

  • Synthesis of Heterocyclic Compounds : Research on the synthesis of various heterocyclic compounds utilized 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivatives. These studies contribute to the broader understanding of the chemistry of pyridine-based heterocycles (El-Kashef et al., 2010).

  • Improved Synthesis Methods : Improved synthesis methods for tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid lithium salts, which are derivatives of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, have been developed. These methods are important for the facile preparation of related thiazolopyridine and tetrahydrothiazolopyridine derivatives (Haginoya et al., 2004).

  • Synthesis of Pyrimidinethiols and Thiazolo[5,4-D]pyrimidines : The preparation of pyrimidinethiols and thiazolo[5,4-d]pyrimidines involved reactions using derivatives of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine. These compounds are significant in medicinal chemistry for developing novel pharmaceuticals (Harnden & Hurst, 1990).

  • Antibacterial Activity : A study involving the synthesis of 4-methylthiazole-5-carboxylic acid derivatives, which include a 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine component, found moderate to good antimicrobial activity, suggesting potential use in antibacterial applications (Babu et al., 2016).

  • Anticonvulsant Activities : Research on 7-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives, which are structurally related to 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, evaluated their anticonvulsant activities. One compound in particular showed promising results in both experimental methods used for testing anticonvulsant activity (Wang et al., 2019).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, it is used as a reagent in the synthesis of thiazolopyridine and tetrahydrothiazolopyridine derivatives .

Future Directions

The compound is used as a reagent in the synthesis of thiazolopyridine and tetrahydrothiazolopyridine derivatives , suggesting potential applications in pharmaceutical development and drug discovery research .

Properties

IUPAC Name

5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S.ClH/c1-10-3-2-5-6(4-10)13-7(9-5)8(11)12;/h2-4H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIYEBIMFPQYDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=N2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40456966
Record name 5-Methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

720720-96-7
Record name 5-Methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To lithium 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate (3.00 g) was added 1N HCl in ethanol (36 mL), and the mixture was stirred at room temperature for 1 hour. The precipitated crystals were collected by filtration, and were washed with ethanol (9 mL). The wet crystal was dried at room temperature under reduced pressure, to thereby give 2.76 g of the title compound.
Name
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0 (± 1) mol
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reactant
Reaction Step One
Quantity
36 mL
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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